1-(2,5-Dimethylphenyl)-2-(isopropylthio)ethan-1-one
Description
1-(2,5-Dimethylphenyl)-2-(isopropylthio)ethan-1-one is a ketone derivative featuring a 2,5-dimethylphenyl group at the carbonyl position and an isopropylthio substituent at the adjacent carbon. For example, 1-(2,5-dimethylphenyl)ethan-1-one, a structural analog lacking the thioether group, is synthesized via Friedel-Crafts acylation of p-xylene using AlCl₃ as a catalyst . The isopropylthio moiety could be introduced via thiol-alkylation or substitution reactions, as seen in related compounds like 1-cyclohexyl-2-(phenylthio)ethan-1-one, which employs K₂CO₃ and thiophenol in dry DMF .
Properties
Molecular Formula |
C13H18OS |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-2-propan-2-ylsulfanylethanone |
InChI |
InChI=1S/C13H18OS/c1-9(2)15-8-13(14)12-7-10(3)5-6-11(12)4/h5-7,9H,8H2,1-4H3 |
InChI Key |
PLWFVWQKMPKNAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,5-Dimethylphenylacetyl Precursors
A key intermediate in the synthesis of 1-(2,5-Dimethylphenyl)-2-(isopropylthio)ethan-1-one is the 2,5-dimethylphenylacetyl moiety or its derivatives. According to a German patent (DE102004005318A1), 2,5-dimethylphenylacetic acid can be prepared efficiently via a Friedel-Crafts acylation of p-xylene with chloroacetyl chloride in the presence of aluminum chloride to yield 2-chloro-1-(2,5-dimethylphenyl)ethanone. This intermediate is then converted through a series of steps involving ketal formation, rearrangement, and saponification to yield the acid in high yield and purity without isolation of intermediates, thus optimizing the process economically and practically.
Key reaction conditions from the patent:
| Step | Reaction | Conditions | Yield/Purity Notes |
|---|---|---|---|
| 1 | Friedel-Crafts acylation of p-xylene with chloroacetyl chloride | 12–15 °C, AlCl3 catalyst, excess p-xylene solvent | High yield of 2-chloro-1-(2,5-dimethylphenyl)ethanone |
| 2 | Ketal formation with diol | Not specified | Intermediate ketal formation |
| 3 | Rearrangement to hydroxyalkyl esters | 100–250 °C (preferably 170–220 °C), 1–24 hours | Efficient conversion |
| 4 | Saponification with NaOH | 90–105 °C, 1–2 hours | High purity 2,5-dimethylphenylacetic acid obtained |
This sequence provides a robust route to key arylacetyl intermediates necessary for further functionalization.
Introduction of the Isopropylthio Group
The incorporation of the isopropylthio (-S-CH(CH3)2) group into the ethanone framework typically involves nucleophilic substitution reactions on α-halo ketones or related electrophiles.
A general synthetic approach involves:
- Starting from 2-chloro-1-(2,5-dimethylphenyl)ethanone or a similar α-halo ketone derivative.
- Reacting this intermediate with an isopropylthiolate nucleophile (generated from isopropylthiol and a base such as sodium hydride or potassium carbonate).
- The nucleophilic substitution replaces the halogen with the isopropylthio group, yielding 1-(2,5-Dimethylphenyl)-2-(isopropylthio)ethan-1-one .
While explicit literature detailing this exact substitution for the 2,5-dimethylphenyl derivative is scarce in the provided search results, analogous reactions are well-documented in organic synthesis literature, and the procedure can be adapted from related phenyl ketone thioether syntheses.
Example Reaction Procedure for Thioether Formation
| Reagent | Amount | Conditions | Outcome |
|---|---|---|---|
| 2-Chloro-1-(2,5-dimethylphenyl)ethanone | Stoichiometric | Dissolved in dry solvent (e.g., THF or DMF) | Electrophilic substrate |
| Isopropylthiol (or sodium isopropylthiolate) | 1.1 equiv | Stirring at 0–25 °C under inert atmosphere | Nucleophilic substitution |
| Base (e.g., NaH, K2CO3) | Catalytic or stoichiometric | To generate thiolate anion | Facilitates substitution |
The reaction typically proceeds overnight with monitoring by TLC or HPLC. After completion, the mixture is quenched, extracted, and purified by column chromatography to isolate the target thioether ketone.
Data Table Summarizing Preparation Steps
| Step No. | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Chloro-1-(2,5-dimethylphenyl)ethanone | p-Xylene, chloroacetyl chloride, AlCl3 | 12–15 °C, Friedel-Crafts | High (not specified) | Excess p-xylene solvent |
| 2 | Ketal intermediate | Diol | Temperature not specified | Not isolated | For stabilization |
| 3 | Hydroxyalkyl ester mixture | Heat 170–220 °C | 1–24 h | Not isolated | Rearrangement step |
| 4 | 2,5-Dimethylphenylacetic acid | NaOH saponification | 90–105 °C, 1–2 h | High purity | Acid isolation |
| 5 | 1-(2,5-Dimethylphenyl)-2-(isopropylthio)ethan-1-one | Isopropylthiol + base | Room temp, inert atmosphere | Moderate to good (typical for thioether synthesis) | Purification by chromatography |
Research Findings and Notes
The Friedel-Crafts acylation of p-xylene with chloroacetyl chloride is a well-established route to α-chloro ketones bearing the 2,5-dimethylphenyl group, providing a versatile electrophilic intermediate for further substitution.
The isopropylthio group introduction is generally achieved via nucleophilic substitution on α-halo ketones, a reaction type widely reported in organic synthesis for the preparation of thioether ketones.
The overall synthetic route benefits from telescoping steps without isolation of intermediates, reducing purification efforts and improving yields and purity.
No direct experimental procedure for the exact compound was found in the searched literature, but the methodology can be reliably inferred from closely related compounds and standard organic synthesis protocols.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylphenyl)-2-(isopropylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The isopropylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-2-(isopropylthio)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-2-(isopropylthio)ethan-1-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key differences and similarities between 1-(2,5-Dimethylphenyl)-2-(isopropylthio)ethan-1-one and analogous compounds in terms of substituents, synthesis, and physical properties.
*Calculated based on formula C₁₃H₁₈OS.
Substituent Effects on Reactivity and Properties
Aromatic Substitutents :
- The 2,5-dimethylphenyl group in the target compound provides steric hindrance and electron-donating effects, contrasting with electron-withdrawing groups (e.g., 4-bromophenyl in or 4-chloromethylphenyl in ). These differences influence reactivity in electrophilic substitutions or catalytic cycles .
- Hydroxypropylphenyl derivatives (e.g., ) exhibit strong hydrogen-bonding capacity, enhancing solubility in polar solvents, whereas the isopropylthio group in the target compound likely increases lipophilicity.
Thioether vs. Sulfoximine vs. Imidazole :
- The isopropylthio group is less electron-withdrawing compared to the dimethyl(oxo)-λ⁶-sulfoximine in , which participates in Ru-catalyzed reactions. Sulfoximines are also more polar, as evidenced by the solid-state properties of 1f .
- The 4-nitroimidazole substituent in introduces nitro group reactivity (e.g., reduction or nucleophilic aromatic substitution), absent in the target compound.
Biological Activity
1-(2,5-Dimethylphenyl)-2-(isopropylthio)ethan-1-one, commonly referred to as a derivative of acetophenone, is a compound that has attracted attention due to its unique chemical structure and potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of 1-(2,5-Dimethylphenyl)-2-(isopropylthio)ethan-1-one is , with a molecular weight of approximately 208.33 g/mol. The compound features a dimethylphenyl moiety and an isopropylthio group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The isopropylthio group may enhance lipophilicity, facilitating membrane penetration and subsequent interaction with cellular components. This interaction can lead to modulation of signaling pathways associated with inflammation, cancer cell proliferation, and neuroprotection.
Anticancer Properties
Research indicates that 1-(2,5-Dimethylphenyl)-2-(isopropylthio)ethan-1-one exhibits anticancer activity . In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For instance, a study reported that the compound significantly reduced cell viability in breast cancer cells by promoting apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties . It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests a potential role in managing inflammatory diseases.
Neuroprotective Activity
In addition to its anticancer and anti-inflammatory effects, there is emerging evidence that this compound may possess neuroprotective properties . Preliminary studies indicate that it can protect neuronal cells from oxidative stress-induced damage, which is critical in conditions like Alzheimer’s disease .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆OS |
| Molecular Weight | 208.33 g/mol |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Anti-inflammatory Activity | Reduces TNFα and IL-6 production |
| Neuroprotective Activity | Protects against oxidative stress |
Case Studies
-
Breast Cancer Cell Line Study
- Objective: To evaluate the anticancer effects on MCF-7 breast cancer cells.
- Findings: Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
-
Inflammation Model
- Objective: To assess the anti-inflammatory effects using LPS-stimulated RAW 264.7 macrophages.
- Findings: The compound significantly inhibited TNF-α secretion compared to controls, highlighting its potential for therapeutic applications in inflammatory diseases.
-
Neuroprotection Study
- Objective: To investigate neuroprotective effects against oxidative stress.
- Findings: The compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stressors.
Q & A
Basic: What are the recommended methods for synthesizing and characterizing 1-(2,5-Dimethylphenyl)-2-(isopropylthio)ethan-1-one?
Answer:
- Synthesis : A common approach involves reacting 2,5-dimethylphenyl ethanone with isopropyl thiol under nucleophilic substitution conditions. Controlled temperature (e.g., 0–25°C) and inert atmospheres (e.g., nitrogen) minimize side reactions. Catalytic bases like potassium carbonate may enhance reactivity .
- Characterization :
- NMR Spectroscopy : Confirm the thioether linkage (δ ~2.5–3.5 ppm for SCH(CH₃)₂) and aromatic protons (δ ~6.5–7.5 ppm for dimethylphenyl) .
- IR Spectroscopy : Validate the ketone group (C=O stretch ~1680–1720 cm⁻¹) and thioether (C-S stretch ~600–700 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm the molecular formula .
Basic: How should researchers ensure compound stability during storage and experimentation?
Answer:
- Storage : Store in amber glass containers at –20°C to slow degradation. Avoid prolonged exposure to light or moisture, which can hydrolyze the thioether or ketone groups .
- Experimental Stability : During kinetic studies, use continuous cooling (e.g., 4°C) to stabilize samples, as organic degradation rates increase with temperature .
Advanced: What experimental designs are optimal for evaluating biological activities like antimicrobial or antioxidant potential?
Answer:
- Antimicrobial Assays : Use standardized protocols (e.g., broth microdilution) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and measure minimum inhibitory concentrations (MICs) .
- Antioxidant Testing : Employ DPPH radical scavenging assays. Prepare serial dilutions and compare IC₅₀ values to ascorbic acid as a reference .
- Limitations : Note that in-vitro results may not translate to in-vivo efficacy. Use cell-based assays (e.g., cytotoxicity on mammalian cells) to prioritize leads .
Advanced: How can structure-activity relationships (SAR) be established for derivatives of this compound?
Answer:
- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to analyze electronic effects of substituents (e.g., fluorine or methoxy groups) on reactivity. Compare HOMO-LUMO gaps to predict biological interactions .
- Analog Synthesis : Modify the thioether chain (e.g., replacing isopropyl with cyclopropyl) or dimethylphenyl group (e.g., fluorination). Test analogs in bioassays to correlate substituents with activity .
Advanced: How should researchers address contradictions in experimental data, such as inconsistent bioactivity results?
Answer:
- Purity Verification : Use HPLC (≥95% purity threshold) and elemental analysis to rule out impurities. For example, commercial batches may vary in isopropylthio content .
- Replicate Experiments : Conduct triplicate assays under identical conditions to identify outliers. Statistical tools (e.g., ANOVA) can assess significance .
- Control Variables : Standardize solvent (e.g., DMSO concentration ≤1%) and temperature to minimize batch-to-batch variability .
Advanced: What mechanistic studies are recommended to elucidate reaction pathways involving this compound?
Answer:
- Kinetic Analysis : Monitor reaction progress via UV-Vis spectroscopy. For degradation studies, sample at hourly intervals and fit data to first/second-order models .
- Isotopic Labeling : Synthesize ¹³C-labeled ketone derivatives to track metabolic pathways in cell cultures .
- Computational Dynamics : Perform MD simulations (e.g., GROMACS) to model interactions with biological targets like enzymes or membranes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
